(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate
Overview
Description
(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is an organic compound with the molecular formula C27H25O4P It is a type of phosphate ester that features a diphenylpropan-2-yl group bonded to a diphenyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate typically involves the reaction of diphenylpropan-2-ol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Diphenylpropan-2-ol and diphenyl chlorophosphate
Catalysts: Pyridine or other suitable bases
Solvents: Industrial-grade dichloromethane or toluene
Purification: Recrystallization or column chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can yield diphenylpropan-2-yl alcohols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Phosphates, phenols
Reduction Products: Alcohols, phosphines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include:
Phosphate Metabolism: Interference with phosphate transfer reactions
Enzyme Inhibition: Inhibition of phosphatases and kinases
Comparison with Similar Compounds
Similar Compounds
- Diphenyl phosphate
- Triphenyl phosphate
- Isopropylphenyl diphenyl phosphate
- Biphenyl-2-yl diphenyl phosphate
Uniqueness
(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its diphenylpropan-2-yl group provides steric hindrance and electronic effects that influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1,2-diphenylpropan-2-yl diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25O4P/c1-27(24-16-8-3-9-17-24,22-23-14-6-2-7-15-23)31-32(28,29-25-18-10-4-11-19-25)30-26-20-12-5-13-21-26/h2-21H,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHSCTBSVZGVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036480 | |
Record name | 1,2-Diphenyl-2-propanyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34364-42-6 | |
Record name | (1-methyl-1-phenylethyl)phenyl diphenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.